3-Bromo-5-cyclopropylmethoxy-benzoic acid
Description
3-Bromo-5-cyclopropylmethoxy-benzoic acid is a substituted benzoic acid derivative featuring a bromine atom at the 3-position and a cyclopropylmethoxy group at the 5-position.
Properties
IUPAC Name |
3-bromo-5-(cyclopropylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-9-3-8(11(13)14)4-10(5-9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQIVIYUPVROBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclopropylmethoxy-benzoic acid typically involves the bromination of 5-cyclopropylmethoxy-benzoic acid. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures and reaction times to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 3-Bromo-5-cyclopropylmethoxy-benzoic acid may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyclopropylmethoxy-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Conditions typically involve the use of polar aprotic solvents and moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
3-Bromo-5-cyclopropylmethoxy-benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for research and development.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyclopropylmethoxy-benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropylmethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (EWGs): Bromine at the 3-position (common in all analogs) deactivates the aromatic ring, directing electrophilic substitution to the para or meta positions relative to existing substituents. Chlorine (in 3-bromo-5-chlorobenzoic acid) further enhances this effect, making the compound reactive in cross-coupling reactions .
- Cyclopropylmethoxy Group: The cyclopropylmethoxy substituent in the target compound introduces both steric bulk and moderate electron-donating effects (via the oxygen atom). Compared to smaller alkoxy groups (e.g., methoxy in ), cyclopropylmethoxy may improve metabolic stability in drug candidates by resisting enzymatic cleavage .
- Solubility and Lipophilicity: Compounds with multiple methoxy groups (e.g., 2-bromo-3,4,5-trimethoxybenzoic acid) exhibit higher water solubility, whereas lipophilic groups (e.g., propyl in ) enhance cell membrane penetration .
Biological Activity
3-Bromo-5-cyclopropylmethoxy-benzoic acid (CAS No. 1180016-74-3) is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant studies, data tables, and case analyses.
Chemical Structure and Properties
The compound features a bromine atom and a cyclopropylmethoxy group attached to the benzoic acid core, which may influence its interaction with biological targets.
Anti-inflammatory Effects
Research has indicated that 3-Bromo-5-cyclopropylmethoxy-benzoic acid exhibits significant anti-inflammatory properties. In vitro studies demonstrated that the compound inhibited the activation of the TGF-β1 signaling pathway, which is crucial in mediating inflammation and fibrosis. The inhibition was characterized by a reduction in epithelial-mesenchymal transition (EMT) markers in lung epithelial cells, suggesting potential therapeutic applications in pulmonary diseases such as idiopathic pulmonary fibrosis (IPF) .
The mechanism underlying the anti-inflammatory effects involves the modulation of Smad signaling pathways. Specifically, the compound appears to decrease the phosphorylation of Smad2/3 proteins, which are pivotal in TGF-β signaling. This modulation leads to reduced expression of fibrotic markers such as α-SMA and collagen in lung tissues .
Study on Pulmonary Fibrosis
A notable study evaluated the effects of 3-Bromo-5-cyclopropylmethoxy-benzoic acid on bleomycin-induced pulmonary fibrosis in rats. The findings indicated that treatment with the compound resulted in:
- Weight Maintenance : Rats treated with 30 mg/kg and 60 mg/kg doses showed improved body weight compared to control groups.
- Lung Function Improvement : Parameters such as forced vital capacity (FVC) and maximum mid-expiratory flow (MMEF) were significantly enhanced.
- Histological Changes : Histopathological analysis revealed reduced lung inflammation and fibrosis, as evidenced by lower Ashcroft scores in treated groups .
Data Table: Biological Activity Summary
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3-Bromo-5-cyclopropylmethoxy-benzoic acid, it is beneficial to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-Cyclopropylmethoxy-benzoic acid | Lacks bromine substitution | Moderate anti-inflammatory effects |
| 4-Bromo-3-cyclopropylmethoxy-benzoic acid | Different positioning of bromine | Higher cytotoxicity |
The presence of bromine at the 3-position enhances the compound's biological activity compared to its analogs.
Q & A
Q. Notes
- Ensure substituent positions align with IUPAC nomenclature (e.g., "3-Bromo-5-cyclopropylmethoxy" vs. "5-Bromo-3-methoxy").
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
